パゾパニブ

概要

説明

Pazopanib is a cancer medicine used to treat patients with kidney cancer (advanced renal cell carcinoma). It is also used to treat advanced soft tissue sarcoma (STS) in patients who have received other cancer treatments . Pazopanib interferes with the growth of cancer cells, which are eventually destroyed by the body .

Synthesis Analysis

Pazopanib is a small molecule inhibitor of multiple protein tyrosine kinases with potential antineoplastic activity . A review on efficient strategies for the total synthesis of pazopanib, regorafenib, and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy has been published .Molecular Structure Analysis

Pazopanib is a synthetic indazolylpyrimidine . The structure of Pazopanib can be found in various databases such as ChemSpider .Chemical Reactions Analysis

Pazopanib is a potent and selective multi-targeted receptor tyrosine kinase inhibitor that blocks tumor growth and inhibits angiogenesis . A thermal study of Pazopanib hydrochloride has been conducted .Physical And Chemical Properties Analysis

Pazopanib has a molecular formula of C21H23N7O2S and a molecular weight of 437.52 g/mol . A certificate of analysis for Pazopanib indicates that it has a solubility of 62 mg/mL in DMSO .科学的研究の応用

転移性腎細胞癌(mRCC)の治療

パゾパニブは、転移性腎細胞癌(mRCC)の1次治療薬として適応されています . いくつかの臨床試験で、パゾパニブは有効性と安全性が実証されています . ある研究では、パゾパニブにより、患者の31.4%で無増悪生存期間(PFS)が10か月以上、14.2%で18か月以上であったことが示されました .

生活の質の改善

パゾパニブは、臨床的な利益に加えて、患者の生活の質の改善も示されています . 生活の質の成果は高く評価されており、患者に対する1次治療薬として優れた選択肢となります .

特殊な集団における使用

パゾパニブは、高齢者、機能状態の悪い患者、腎不全患者、軽度または中等度の肝障害患者、心血管疾患を合併した患者など、特殊な集団で研究されてきました . これらの集団において、パゾパニブは安全に使用できることがわかっています .

膵管腺癌(PDAC)の治療

パゾパニブを負荷したPEG化ナノリポソームが開発され、膵臓がん細胞株に対して評価されています . この研究の結果は、PDAC治療の可能性を徹底的に調査するための有望な結果と道筋を示しています .

血管内皮増殖因子(VEGF)の阻害

パゾパニブは、第2世代のVEGF阻害剤であり、さまざまな腫瘍性疾患の治療に承認されています . PDACの進行に重要な役割を果たすVEGFの阻害は、治療のための有効な戦略となりえます .

薬物送達のためのナノリポソームの開発

パゾパニブを負荷したPEG化ナノリポソームは、低経口バイオアベイラビリティ、高被験者間/被験者内変動性、安定性の問題などを克服するために開発されました . これらのリポソーム製剤は、徐放性を示し、望ましい物理化学的特性を示しました .

作用機序

- Its primary targets include vascular endothelial growth factor receptor (VEGFR)-1, VEGFR-2, VEGFR-3, platelet-derived growth factor receptor-alpha (PDGFR-α), PDGFR-β, and c-kit .

- Downstream effects involve reduced tumor interstitial fluid pressure, increased tumor apoptosis, and hypoxia in cancer cells .

- The compound’s ADME properties (absorption, distribution, metabolism, and excretion) impact its bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

生化学分析

Biochemical Properties

Pazopanib is a second-generation multitargeted tyrosine kinase inhibitor against vascular endothelial growth factor receptor-1, -2, and -3, platelet-derived growth factor receptor-alpha, platelet-derived growth factor receptor-beta, and c-kit . These receptor targets are part of the angiogenesis pathway that facilitates the formation of tumor blood vessel for tumor survival and growth .

Cellular Effects

Pazopanib blocks the proteins (kinases) from sending signals to cancer cells to grow . Blocking the signals causes the cancer cells to die . Pazopanib can also stop the cancer cells from developing new blood vessels . This reduces their supply of oxygen and nutrients, so that the tumor shrinks or stops growing .

Molecular Mechanism

Pazopanib is a multiple kinase inhibitor that limits tumor growth by targeting angiogenesis via inhibition of enzymes including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), c-KIT and FGFR . It blocks tumour growth and inhibits angiogenesis .

Temporal Effects in Laboratory Settings

The efficacy and safety of Pazopanib have been demonstrated in several clinical trials, and subsequently confirmed in studies in real-world clinical practice . In addition to its clinical benefit and good safety profile, quality of life results for Pazopanib, which compare favorably to sunitinib, make it a good option in the first-line treatment of patients .

Dosage Effects in Animal Models

Administration of pazopanib (10 mg·kg-1·d-1, i.p., for 10 days) exerted significant anti-inflammatory and neuronal protective effects, and improved motor abilities impaired by LPS in the mice .

Metabolic Pathways

Pazopanib is a potent and selective multi-targeted receptor tyrosine kinase inhibitor that blocks tumour growth and inhibits angiogenesis . It is involved in the angiogenesis pathway that facilitates the formation of tumour blood vessel for tumour survival and growth .

Transport and Distribution

Pazopanib is taken orally and reaches steady state concentrations of >15 μg/ml . This concentration is high enough to observe maximal inhibition of VEGFR2 phosphorylation and some anti-tumour activity .

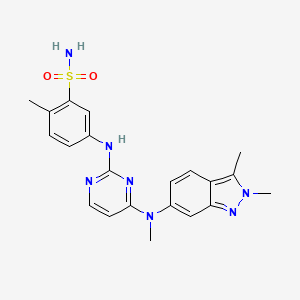

特性

IUPAC Name |

5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIHSIWYWATEQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048733 | |

| Record name | Pazopanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Pazopanib is a second-generation multitargeted tyrosine kinase inhibitor against vascular endothelial growth factor receptor-1, -2, and -3, platelet-derived growth factor receptor-alpha, platelet-derived growth factor receptor-beta, and c-kit. These receptor targets are part of the angiogenesis pathway that facilitates the formation of tumour blood vessel for tumour survival and growth., Brain metastases occur in more than one-third of metastatic breast cancer patients whose tumors overexpress HER2 or are triple negative. /SRP: triple negative = breast cancers lacking all three common targets of chemotherapy: the estrogen receptor, the progesterone receptor and Her2/neu, the epidermal growth factor receptor 2/ Brain colonization of cancer cells occurs in a unique environment, containing microglia, oligodendrocytes, astrocytes, and neurons. Although a neuroinflammatory response has been documented in brain metastasis, its contribution to cancer progression and therapy remains poorly understood. Using an experimental brain metastasis model, we characterized the brain metastatic microenvironment of brain tropic, HER2-transfected MDA-MB-231 human breast carcinoma cells (231-BR-HER2). A previously unidentified subpopulation of metastasis-associated astrocytes expressing phosphorylated platelet-derived growth factor receptor beta (at tyrosine 751; p751-PDGFRbeta) was identified around perivascular brain micrometastases. p751-PDGFRbeta(+) astrocytes were also identified in human brain metastases from eight craniotomy specimens and in primary cultures of astrocyte-enriched glial cells. Previously, /it was/ reported that pazopanib, a multispecific tyrosine kinase inhibitor, prevented the outgrowth of 231-BR-HER2 large brain metastases by 73%. /In this study/ the effect of pazopanib on the brain neuroinflammatory microenvironment /was evaluated/. Pazopanib treatment resulted in 70% (P = 0.023) decrease of the p751-PDGFRbeta(+) astrocyte population, at the lowest dose of 30 mg/kg, twice daily. Collectively, the data identify a subpopulation of activated astrocytes in the subclinical perivascular stage of brain metastases and show that they are inhibitable by pazopanib, suggesting its potential to prevent the development of brain micrometastases in breast cancer patients. | |

| Record name | Pazopanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pazopanib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS RN |

444731-52-6 | |

| Record name | Pazopanib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444731-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pazopanib [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444731526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazopanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 444731-52-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pazopanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAZOPANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RN5DR86CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pazopanib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

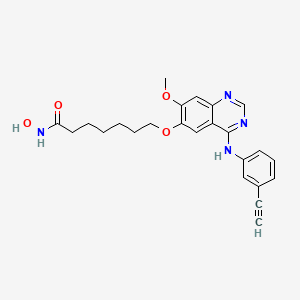

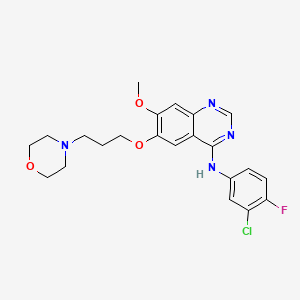

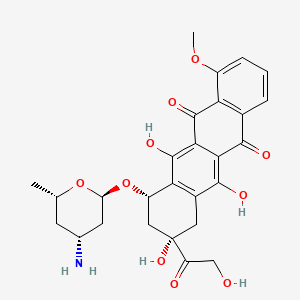

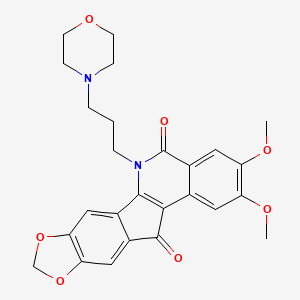

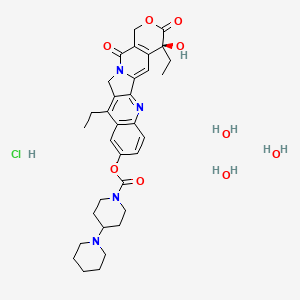

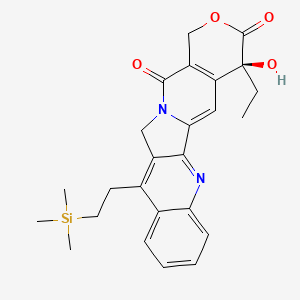

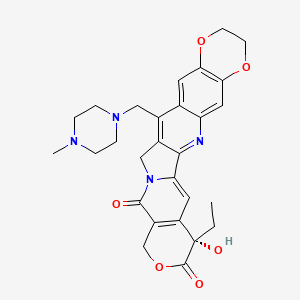

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Pazopanib?

A1: Pazopanib is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves inhibiting vascular endothelial growth factor receptors (VEGFR-1, -2, -3) [, , , , ]. By inhibiting these receptors, Pazopanib disrupts angiogenesis, the formation of new blood vessels, which is essential for tumor growth and progression.

Q2: Does Pazopanib inhibit other targets besides VEGFRs?

A2: Yes, in addition to VEGFRs, Pazopanib also inhibits platelet-derived growth factor receptors (PDGFR-α and -β), fibroblast growth factor receptors (FGFR-1 and -3), and the cytokine receptor c-KIT [, , , ]. These targets are also implicated in tumor growth, proliferation, and survival.

Q3: What are the downstream effects of Pazopanib's inhibitory actions?

A3: Pazopanib's inhibition of multiple tyrosine kinases leads to various downstream effects, including:

- Inhibition of angiogenesis: Reduced tumor vascularization, limiting nutrient and oxygen supply to the tumor [, , , ].

- Inhibition of tumor cell proliferation: Directly targeting tumor cells and impeding their growth [, , , ].

- Induction of tumor cell apoptosis: Promoting programmed cell death in tumor cells [, ].

- Modulation of the tumor microenvironment: Affecting the interplay between tumor cells, stromal cells, and immune cells [, ].

Q4: What is the molecular formula and weight of Pazopanib?

A4: The molecular formula of Pazopanib is C21H23N7O2S, and its molecular weight is 437.53 g/mol. (Information not available in provided documents).

Q5: Is there any spectroscopic data available for Pazopanib?

A5: The provided research articles do not contain specific spectroscopic data, such as NMR or IR spectra, for Pazopanib.

Q6: Are there any studies on the compatibility and stability of Pazopanib in different formulations?

A6: Yes, research has explored the development of self-microemulsifying drug delivery systems (SMEDDS) for Pazopanib to improve its solubility and oral absorption []. Studies have also investigated the impact of different excipients and storage conditions on the stability of Pazopanib formulations [, , ].

Q7: Does Pazopanib exhibit any catalytic properties?

A7: Pazopanib is not known to possess catalytic properties. Its mechanism of action primarily involves competitive inhibition of tyrosine kinases, rather than catalyzing chemical reactions.

Q8: Have computational methods been employed to study Pazopanib?

A8: While the provided articles don't delve deeply into computational studies, they highlight the potential for using computational chemistry and modeling to investigate Pazopanib's interactions with its targets [, ]. These techniques could help explore structure-activity relationships, predict potential drug interactions, and optimize dosing regimens.

Q9: How do structural modifications of Pazopanib affect its activity and selectivity?

A9: While the provided research papers do not extensively cover SAR studies, they suggest that subtle changes in the chemical structure of Pazopanib could significantly impact its binding affinity for different tyrosine kinases, influencing its potency and selectivity profile [, ].

Q10: What are the challenges in formulating Pazopanib, and how are they addressed?

A10: Pazopanib exhibits poor water solubility, posing challenges for its formulation and oral bioavailability []. Researchers have explored various strategies to overcome this limitation, including the development of SMEDDS, solid dispersions, and other enabling formulation technologies []. These approaches aim to improve Pazopanib's dissolution rate and absorption, enhancing its therapeutic efficacy.

Q11: How do SHE regulations apply to the development and use of Pazopanib?

A11: The development, manufacturing, and clinical use of Pazopanib adhere to strict Safety, Health, and Environment (SHE) regulations. These regulations ensure the safe handling of the drug substance, minimize environmental impact during manufacturing, and prioritize patient safety throughout clinical trials and post-marketing surveillance [, ].

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Pazopanib?

A12: Pazopanib exhibits variable absorption and is primarily metabolized by the liver, involving cytochrome P450 enzymes, mainly CYP3A4 [, , ]. Co-administration with drugs affecting CYP3A4 activity can lead to drug interactions, necessitating dose adjustments or alternative medications. The provided research suggests that therapeutic drug monitoring could be beneficial in optimizing Pazopanib therapy [, ].

Q13: What preclinical models have been used to investigate Pazopanib's efficacy?

A14: Pazopanib's efficacy has been extensively studied in preclinical models, including in vitro cell-based assays and in vivo animal models of various cancers [, , , , ]. These models provide valuable insights into the drug's mechanism of action, antitumor activity, and potential for clinical translation.

Q14: What are the key findings from clinical trials evaluating Pazopanib in different cancer types?

A15: Clinical trials have established Pazopanib's efficacy in treating advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS) [, , , , , , ]. Studies have demonstrated its ability to prolong progression-free survival and improve overall survival in these patient populations.

Q15: What are the known mechanisms of resistance to Pazopanib?

A15: Resistance to Pazopanib can arise through various mechanisms, including:

- Activation of alternative signaling pathways: Tumor cells can bypass Pazopanib's inhibitory effects by activating other signaling cascades that promote cell survival and proliferation [].

- Upregulation of target expression: Increased levels of target tyrosine kinases can reduce Pazopanib's efficacy [, ].

- Emergence of mutations in target kinases: Mutations in the binding sites of Pazopanib can hinder its ability to inhibit these kinases effectively [, ].

Q16: What are the common side effects associated with Pazopanib treatment?

A17: Pazopanib can cause various side effects, with the most common being diarrhea, hypertension, hair color changes, nausea, anorexia, and vomiting [, ]. Careful monitoring and management of these side effects are crucial for ensuring patient safety and treatment adherence.

Q17: Are there any ongoing efforts to improve the delivery and targeting of Pazopanib?

A18: Researchers are actively exploring novel drug delivery systems and targeting strategies to enhance Pazopanib's therapeutic index []. These efforts aim to deliver the drug more effectively to tumor sites while minimizing off-target effects, potentially improving efficacy and reducing toxicity.

Q18: Are there any specific biomarkers being investigated for Pazopanib therapy?

A19: Research on biomarkers for Pazopanib is ongoing [, ]. Identifying predictive biomarkers could help select patients most likely to benefit from treatment, while pharmacodynamic biomarkers could aid in monitoring treatment response and guiding dose adjustments.

Q19: What analytical methods are used to measure Pazopanib concentrations in biological samples?

A20: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is commonly used to quantify Pazopanib concentrations in biological samples like plasma []. These methods allow for accurate and sensitive measurements of drug levels, aiding in pharmacokinetic studies and therapeutic drug monitoring.

Q20: Are there any efforts to develop more rapid and convenient methods for Pazopanib monitoring?

A21: Yes, researchers are exploring alternative analytical techniques, such as those based on spectrometry, to develop more rapid and patient-friendly methods for monitoring Pazopanib concentrations []. These advancements could facilitate real-time dose adjustments and personalize treatment regimens.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1684472.png)